molecular formula C22H19NO4S2 B2795664 Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate CAS No. 477869-72-0

Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate

Cat. No. B2795664
M. Wt: 425.52
InChI Key: FZRIHUOADVNOFB-UHFFFAOYSA-N
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Description

“Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate” is a chemical compound with the CAS number 477869-72-0. It is offered by various chemical suppliers for use in pharmaceutical testing .

Scientific Research Applications

High Refractive Index Materials

Transparent polyimides synthesized from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), show high refractive indices and small birefringences, indicating potential applications in advanced optical materials. These materials also exhibit good thermomechanical stabilities, making them suitable for use in optoelectronic devices (Tapaswi et al., 2015).

Metal-Organic Frameworks (MOFs)

The design and synthesis of flexible dicarboxylate ligands, such as 2,2′-(1,2-phenylenebis(methylene))bis(sulfanediyl)dibenzoic acid (H2L6), have been explored for constructing metal–organic systems based on paddlewheel structural building units (SBUs). These MOFs demonstrate diverse structural motifs and potential applications in gas storage, separation, and catalysis (Dai et al., 2009).

Corrosion Inhibition

Schiff bases containing sulfanylphenyl groups have been investigated as corrosion inhibitors for mild steel in acidic media. These studies reveal that such compounds significantly decrease the corrosion rate of mild steel by adsorbing onto the metal surface, indicating their potential application in protecting industrial materials (Behpour et al., 2009).

Organic Synthesis and Chemical Transformations

Compounds with nitrophenyl sulfides and related structures have been utilized in the synthesis of various organic molecules, demonstrating the versatility of these compounds in organic chemistry. For example, nitrobenzyl benzothiazol-2-yl sulfones react with chlorides of aromatic acids to form β-acyl derivatives, showcasing the potential for complex molecule synthesis (Bujok & Mąkosza, 2019).

properties

IUPAC Name

methyl 2-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S2/c1-15-7-10-17(11-8-15)29-21-12-9-16(13-19(21)23(25)26)14-28-20-6-4-3-5-18(20)22(24)27-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRIHUOADVNOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=CC=C3C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate

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